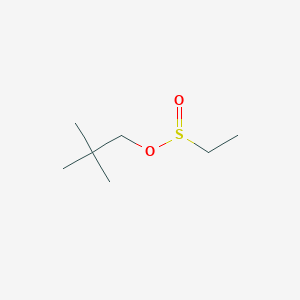![molecular formula C11H9ClN2S2 B14565491 Pyrimidine, 5-[(4-chlorophenyl)thio]-2-(methylthio)- CAS No. 61727-21-7](/img/structure/B14565491.png)
Pyrimidine, 5-[(4-chlorophenyl)thio]-2-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 5-[(4-chlorophenyl)thio]-2-(methylthio)- is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . This particular compound features a 4-chlorophenylthio group at position 5 and a methylthio group at position 2, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chlorothiophenol with 2-methylthiopyrimidine under basic conditions to form the desired compound . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 5-[(4-chlorophenyl)thio]-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the 4-chlorophenylthio group, using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorophenylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced phenylthio derivatives
Substitution: Substituted phenylthio derivatives
Scientific Research Applications
Pyrimidine, 5-[(4-chlorophenyl)thio]-2-(methylthio)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antiviral and antimicrobial activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of pyrimidine, 5-[(4-chlorophenyl)thio]-2-(methylthio)- involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or proteins involved in cellular processes, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-6-oxo-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-1,6-dihydropyrimidine-5-carbonitrile
- 2-(5-cyano-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)-pyrimidin-4-yl) hydrazine carbothioamide
Uniqueness
Pyrimidine, 5-[(4-chlorophenyl)thio]-2-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 4-chlorophenylthio and methylthio groups enhances its reactivity and potential for diverse applications in scientific research and industry .
Properties
CAS No. |
61727-21-7 |
|---|---|
Molecular Formula |
C11H9ClN2S2 |
Molecular Weight |
268.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C11H9ClN2S2/c1-15-11-13-6-10(7-14-11)16-9-4-2-8(12)3-5-9/h2-7H,1H3 |
InChI Key |
KPQXYRQTDHGTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C=N1)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(But-2-en-1-yl)oxy]-4-ethylbenzene](/img/structure/B14565416.png)
![7-[3-Hydroxy-5-oxo-2-(2-phenylethyl)cyclopenten-1-yl]heptanoic acid](/img/structure/B14565423.png)
methyl]aniline](/img/structure/B14565432.png)


![Morpholine, 4-[1-oxo-3-(2-thienyl)-2-propenyl]-](/img/structure/B14565453.png)



![2-Bromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14565469.png)
![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B14565473.png)
![Ethyl {[(1-benzoselenophen-2-yl)methyl]sulfanyl}acetate](/img/structure/B14565483.png)


